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For Researchers, Scientists, and Drug Development Professionals

Introduction
In the evolving landscape of targeted therapeutics and advanced diagnostics, the precise

assembly of complex biomolecular architectures is paramount. Multifunctional probes, which

combine distinct molecular entities to achieve synergistic effects such as targeted delivery,

imaging, and therapeutic action, are at the forefront of this innovation. A key enabler of this

technology is the use of versatile linker molecules that facilitate the stable and efficient

conjugation of these components.

bis-PEG2-endo-BCN is a homobifunctional linker that has emerged as a powerful tool for the

construction of such multifunctional probes.[1][2] It features two endo-Bicyclo[6.1.0]nonyne

(BCN) moieties, which are strained alkynes, connected by a hydrophilic di-ethylene glycol

(PEG2) spacer.[1][3] The BCN groups are highly reactive towards azide-functionalized

molecules via the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a

bioorthogonal "click chemistry" reaction.[4] This reaction proceeds with high efficiency and

specificity under mild, physiological conditions, making it ideal for conjugating sensitive

biomolecules. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting

conjugates, mitigating aggregation and improving biocompatibility.

These application notes provide a comprehensive guide to the use of bis-PEG2-endo-BCN in

the development of multifunctional probes, including detailed experimental protocols and key

performance data.
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Chemical Properties and Specifications
A clear understanding of the physicochemical properties of bis-PEG2-endo-BCN is crucial for

its effective application in probe development. The key specifications are summarized in the

table below.

Property Value Reference(s)

Chemical Name

bis(bicyclo[6.1.0]non-4-yn-9-

ylmethyl) ((ethane-1,2-

diylbis(oxy))bis(ethane-2,1-

diyl))dicarbamate

Synonyms
bis-PEG2-endo-BCN, endo-

BCN-PEG2-endo-BCN

CAS Number 1476737-97-9

Molecular Formula C₂₈H₄₀N₂O₆

Molecular Weight 500.6 g/mol

Appearance An oil

Reactive Groups
2 x endo-Bicyclo[6.1.0]nonyne

(BCN)

Reactivity

Reacts with azide (-N₃) groups

via Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC)

Spacer PEG2 (di-ethylene glycol)

Solubility

Soluble in DCM, THF,

acetonitrile, DMF, and DMSO.

The PEG spacer enhances

solubility in aqueous media.

Storage

Store at -20°C for short-term

use or -80°C for long-term

storage (up to 6 months).

Protect from light.
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Core Applications
The unique homobifunctional nature of bis-PEG2-endo-BCN allows for several key

applications in the development of multifunctional probes:

Symmetric Crosslinking: The two BCN groups can be used to link two identical or different

azide-containing molecules, such as proteins, peptides, or oligonucleotides, to create

homodimers or heterodimers.

Multivalent Probe Development: It enables the construction of probes with multiple copies of

a targeting or imaging agent, potentially increasing avidity and signal intensity.

Antibody-Drug Conjugate (ADC) Synthesis:bis-PEG2-endo-BCN can serve as a linker to

attach two drug molecules to an azide-modified antibody, or to crosslink different

components within an ADC construct.

PROTAC Development: The linker can be utilized in the synthesis of Proteolysis Targeting

Chimeras (PROTACs) by connecting a ligand for an E3 ubiquitin ligase and a ligand for the

target protein.

Reaction Kinetics and Stability
The efficiency of the SPAAC reaction is a critical factor in bioconjugation. While specific

second-order rate constants for bis-PEG2-endo-BCN are not readily available in the literature,

data for the endo-BCN isomer in general provides a useful reference. The endo isomer of BCN

generally exhibits slightly faster reaction kinetics compared to the exo isomer.
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Cyclooctyne Azide
Second-Order
Rate Constant
(k₂) (M⁻¹s⁻¹)

Solvent Reference(s)

endo-BCN Benzyl azide 0.29
CD₃CN/D₂O

(1:2)

exo-BCN Benzyl azide 0.19
CD₃CN/D₂O

(1:2)

BCN
Phenyl-CF₂-CF₂-

N₃
2.24 THF/H₂O (9:1)

In terms of stability, BCN crosslinkers have demonstrated greater stability compared to other

strained alkynes like DBCO, particularly in the presence of biological thiols such as glutathione.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reaction mechanism and a general workflow for

utilizing bis-PEG2-endo-BCN to create a multifunctional probe.

Reactants

Product
bis-PEG2-endo-BCN

Multifunctional Probe
(A-BCN-PEG2-BCN-B)

SPAAC

Azide-Molecule A

Azide-Molecule B

Click to download full resolution via product page

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with bis-PEG2-endo-BCN.
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Caption: General workflow for synthesizing a multifunctional probe.

Experimental Protocols
The following protocols provide a general framework for using bis-PEG2-endo-BCN to

conjugate two azide-modified biomolecules. Optimization of reaction conditions (e.g., molar

ratios, incubation times, and temperature) is recommended for each specific application.

Protocol 1: Preparation of Stock Solutions
Azide-Modified Biomolecule(s):
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Prepare a solution of your azide-modified protein, peptide, or other biomolecule in a

suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

The concentration should typically be in the range of 1-10 mg/mL.

bis-PEG2-endo-BCN Stock Solution:

Dissolve bis-PEG2-endo-BCN in an anhydrous, water-miscible organic solvent such as

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution of 10-

50 mM.

Due to the presence of two reactive BCN groups, it is crucial to protect the stock solution

from moisture and light.

Protocol 2: Two-Step Sequential Conjugation
This protocol is recommended when conjugating two different azide-containing molecules to

minimize the formation of homodimers of the first molecule.

Step 1: First Conjugation

To your azide-modified biomolecule 'A' solution, add the bis-PEG2-endo-BCN stock solution

to achieve a desired molar excess of the linker (e.g., 5-20 fold excess).

Note: The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture

should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing.

Remove the excess, unreacted bis-PEG2-endo-BCN using a suitable purification method

such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns. The

buffer should be exchanged to a fresh reaction buffer (e.g., PBS, pH 7.4).

Step 2: Second Conjugation

To the purified mono-conjugated biomolecule 'A'-linker, add the azide-modified biomolecule

'B'. A slight molar excess of biomolecule 'B' (e.g., 1.5-3 fold) relative to the 'A'-linker

conjugate is recommended to drive the reaction to completion.
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Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing.

Purify the final multifunctional probe (Biomolecule 'A'-linker-Biomolecule 'B') from unreacted

biomolecule 'B' and other reaction components using an appropriate chromatography

method (e.g., SEC, affinity chromatography).

Protocol 3: One-Pot Conjugation (for Symmetric
Crosslinking)
This protocol is suitable for creating homodimers of an azide-modified molecule.

In a single reaction vessel, combine the azide-modified biomolecule with bis-PEG2-endo-
BCN. A molar ratio of 2:1 (biomolecule:linker) is the stoichiometric ideal, but optimization

may be required.

Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing.

Monitor the reaction progress using techniques such as SDS-PAGE (for proteins) or HPLC.

Purify the final crosslinked product using an appropriate chromatography method to remove

unreacted starting materials and side products.

Protocol 4: Characterization of the Final Conjugate
It is essential to thoroughly characterize the final multifunctional probe to confirm successful

conjugation and purity.

Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the

molecular weight of the final conjugate and confirm the addition of the linker and the second

biomolecule.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Size-

Exclusion (SEC) or Reverse-Phase (RP-HPLC), can be used to assess the purity of the

conjugate and separate it from unreacted components.

Gel Electrophoresis (for proteins): SDS-PAGE can be used to visualize the increase in

molecular weight corresponding to the formation of the conjugate.
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Conclusion
bis-PEG2-endo-BCN is a highly effective and versatile homobifunctional linker for the

development of sophisticated multifunctional probes. Its key advantages include the

bioorthogonality and efficiency of the copper-free SPAAC reaction, enhanced aqueous

solubility conferred by the PEG2 spacer, and the stability of the resulting triazole linkage. By

following the protocols and considering the data presented in these application notes,

researchers, scientists, and drug development professionals can leverage this powerful tool to

construct novel bioconjugates for a wide array of applications in therapeutics, diagnostics, and

fundamental biological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8104119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

